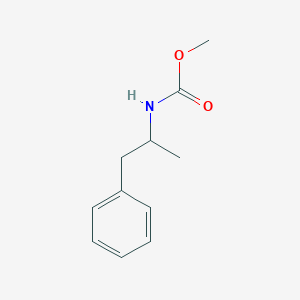
methyl N-(1-phenylpropan-2-yl)carbamate
Übersicht
Beschreibung
Methyl N-(1-phenylpropan-2-yl)carbamate is an organic compound with the CAS Number 27822-58-8 . It is a carbamate ester and a member of the class of phenylpropanes .
Molecular Structure Analysis
The molecular formula of methyl N-(1-phenylpropan-2-yl)carbamate is C11H15NO2 . The compound consists of a carbamate group (OC(O)NH) attached to a methyl group and a phenylpropan-2-yl group .Wissenschaftliche Forschungsanwendungen
These applications highlight the versatility of methyl N-(1-phenylpropan-2-yl)carbamate across different scientific domains. Researchers continue to explore its properties and potential, making it a valuable compound in both academia and industry . If you need further details or additional applications, feel free to ask! 😊
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl N-(1-phenylpropan-2-yl)carbamate, like other carbamates, primarily targets the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BChE enzymes) by inhibiting their activity . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine. The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system.
Biochemical Pathways
The inhibition of AChE and BChE enzymes affects several biochemical pathways. The primary pathway affected is the cholinergic pathway, which involves the transmission of signals in the nervous system. The disruption of this pathway leads to a range of downstream effects, including overstimulation of muscles and glands, and potential disruption of cognitive functions .
Result of Action
The primary result of the action of methyl N-(1-phenylpropan-2-yl)carbamate is the disruption of normal nervous system function due to the inhibition of AChE and BChE enzymes . This can lead to a range of symptoms, from muscle weakness and fatigue to more severe neurological symptoms in cases of high exposure.
Action Environment
The action, efficacy, and stability of methyl N-(1-phenylpropan-2-yl)carbamate can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of AChE and BChE may be affected by the presence of other substances that compete for the same enzymes. Its stability could be influenced by factors such as temperature, pH, and exposure to light .
Eigenschaften
IUPAC Name |
methyl N-(1-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVIZRITTUHWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344928 | |
| Record name | Amphetamine Methyl Carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(1-phenylpropan-2-yl)carbamate | |
CAS RN |
27822-58-8 | |
| Record name | Amphetamine Methyl Carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




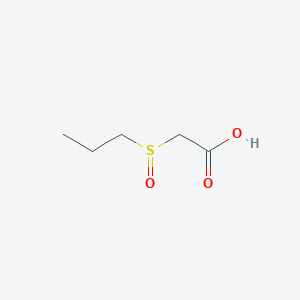
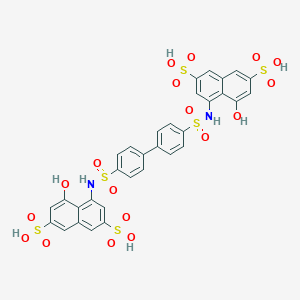
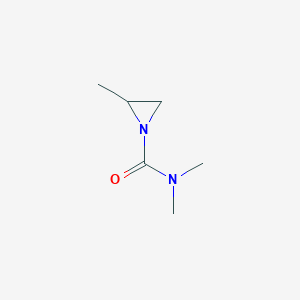
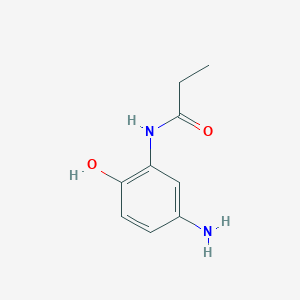

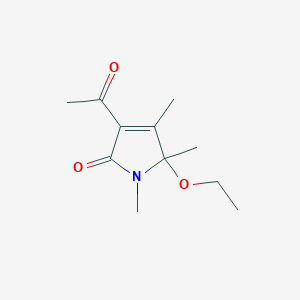
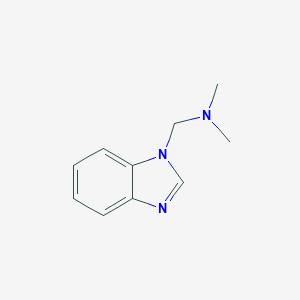
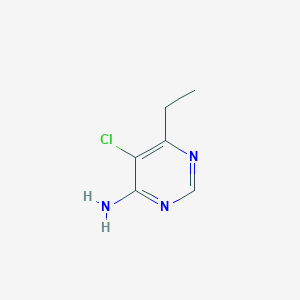
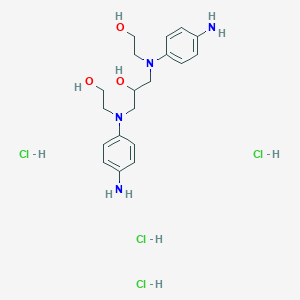
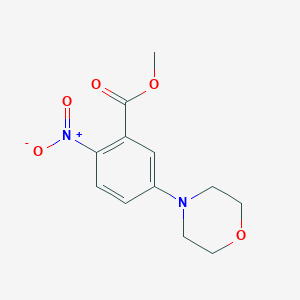


![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)